Cyclododecanesulfonyl chloride
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Overview
Description
Cyclododecanesulfonyl chloride is an organic compound with the molecular formula C12H23ClO2S. It is a sulfonyl chloride derivative of cyclododecane, a twelve-membered ring structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Cyclododecanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclododecane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Another method involves the use of disulfides and thiols in the presence of oxidative chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) . Industrial production methods often employ continuous flow protocols to optimize reaction conditions and improve safety by avoiding thermal runaway .
Chemical Reactions Analysis
Cyclododecanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like N-chlorosuccinimide (NCS).
Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing agents like NCS. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids .
Scientific Research Applications
Cyclododecanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclododecanesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfonyl-containing compounds . The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl derivative .
Comparison with Similar Compounds
Cyclododecanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its twelve-membered ring structure, which imparts different steric and electronic properties . Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Toluene-4-sulfonyl chloride
These compounds differ in their reactivity and applications, with this compound being particularly useful in the synthesis of large, ring-containing sulfonyl derivatives .
Properties
Molecular Formula |
C12H23ClO2S |
---|---|
Molecular Weight |
266.83 g/mol |
IUPAC Name |
cyclododecanesulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI Key |
QKGQHKRFHYCQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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